4-Methyl-5-azaspiro[2.4]heptan-6-one
Description
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Properties
IUPAC Name |
4-methyl-5-azaspiro[2.4]heptan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5-7(2-3-7)4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTNMYJIZQSVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC2)CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-5-azaspiro[2.4]heptan-6-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds characterized by a unique nitrogen-containing structure. Its IUPAC name is this compound, which indicates the presence of a spirocyclic system that contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways. Notably, it has been shown to affect cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
- Cell Signaling Modulation : It modulates cell signaling pathways that can lead to altered gene expression and cellular responses. This modulation is vital for its potential therapeutic effects in various conditions.
- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties, making it a candidate for treating seizure disorders. For instance, studies have shown that certain derivatives provide protection against seizures in animal models .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and its derivatives:
Anticonvulsant Properties
In a study assessing the anticonvulsant activity of 6-methyl-1-substituted derivatives of this compound, various compounds were synthesized and tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. The most active compound demonstrated an effective dose (ED50) of 12.5 mg/kg with a favorable protection index compared to traditional anticonvulsants like phenytoin .
Antibacterial Efficacy
Another significant study evaluated the antibacterial properties of a derivative of this compound against community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA). The results indicated that the compound exhibited promising in vitro activity against resistant strains, highlighting its potential as a therapeutic agent in treating bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
